

Tgkasqffgl M antibody for western blot.

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Compound of Interest		
Compound Name:	Tgkasqffgl M	
Cat. No.:	B15377335	Get Quote

{"answer":"### Application Notes for Hypothetical **Tgkasqffgl M** Antibody in Western Blot Analysis

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Introduction

The Hypothetical **Tgkasqffgl M** Monoclonal Antibody is a highly specific and sensitive tool designed for the detection of the Tgkasqffgl protein in various sample types by Western Blot. The Tgkasqffgl protein is a putative 85 kDa transmembrane receptor kinase believed to be a key component in the 'Cellular Proliferation and Survival Pathway'. Activation of this pathway is initiated by the binding of a ligand, which leads to receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades, ultimately promoting cell growth and inhibiting apoptosis. This document provides detailed protocols and performance data to guide researchers in successfully employing this antibody.

Target Protein Overview

- Protein Name: Tgkasqffgl
- Molecular Weight (Predicted): 85 kDa
- Function: Receptor kinase involved in regulating cell proliferation and survival.[1][2][3][4][5]
 Dysregulation of the Tgkasqffgl signaling pathway has been implicated in various developmental and pathological processes.



Antibody Specifications

Characteristic	Specification
Host Species	Mouse
Isotype	lgG2b
Clonality	Monoclonal
Immunogen	Recombinant fragment corresponding to the C- terminal domain of human Tgkasqffgl protein.
Purification	Protein A/G affinity chromatography.
Formulation	Liquid in Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% sodium azide and 50% glycerol.
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.

Recommended Working Dilutions

The following dilutions are provided as a starting point. Optimal dilutions should be determined experimentally by the end-user.

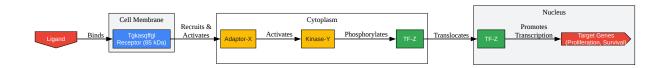
Application	Recommended Dilution	Sample Type	Observed Band Size
Western Blot (WB)	1:1000 - 1:5000	Cell Lysates, Tissue Homogenates	~85 kDa

Signaling Pathway and Experimental Workflow Tgkasqffgl Signaling Pathway

The binding of a specific ligand to the extracellular domain of the Tgkasqffgl receptor induces its dimerization and subsequent autophosphorylation on tyrosine residues. This activation creates docking sites for the downstream adaptor protein, Adaptor-X, which in turn recruits and activates the kinase, Kinase-Y. Activated Kinase-Y phosphorylates the transcription factor, TF-



Z, leading to its translocation to the nucleus where it promotes the expression of genes involved in cell proliferation and survival.



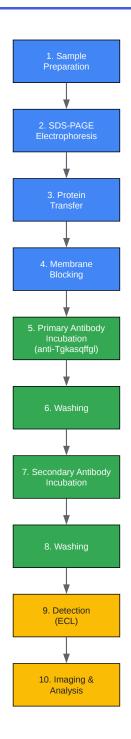
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Figure 1. The hypothetical Tgkasqffgl signaling cascade.

Western Blot Experimental Workflow

The Western Blotting process involves separating proteins by size, transferring them to a membrane, and using antibodies to detect the protein of interest.





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Figure 2. A generalized workflow for Western Blotting.

Detailed Protocol: Western Blotting

This protocol is a general guideline. Optimization may be required for specific cell types or tissues.



A. Reagents and Buffers

- RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Store at 4°C. Add protease and phosphatase inhibitors immediately before use.
- Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 125 mM Tris-HCl (pH 6.8), 10% 2-mercaptoethanol, 0.004% bromophenol blue.
- Running Buffer (1X): 25 mM Tris base, 190 mM glycine, 0.1% SDS.
- Transfer Buffer (1X): 25 mM Tris base, 190 mM glycine, 20% methanol.
- TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20.
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
- Primary Antibody Dilution Buffer: 3-5% non-fat dry milk or BSA in TBST.
- Secondary Antibody: HRP-conjugated anti-mouse IgG.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

B. Sample Preparation (Cell Lysates)

- Place the cell culture dish on ice and wash cells once with ice-cold PBS.
- Aspirate PBS and add 1 mL of ice-cold RIPA lysis buffer per 10^7 cells.
- Scrape the cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a BCA or Bradford assay.



- Add an equal volume of 2X Laemmli sample buffer to the protein extract.
- Boil the samples at 95-100°C for 5-10 minutes.

C. SDS-PAGE and Protein Transfer

- Load 20-40 μg of protein per well into a polyacrylamide gel (e.g., 4-12% Bis-Tris).
- Run the gel in 1X Running Buffer until the dye front reaches the bottom.
- Equilibrate the gel in 1X Transfer Buffer for 10-15 minutes.
- Activate a PVDF membrane by wetting it in methanol for 15-30 seconds, followed by a brief rinse in deionized water, and then equilibration in Transfer Buffer for at least 5 minutes.
- Assemble the transfer stack (e.g., for a wet transfer system) and transfer the proteins from the gel to the membrane. A typical condition is 100V for 60-90 minutes at 4°C.

D. Immunodetection

- · After transfer, wash the membrane briefly with TBST.
- Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the **Tgkasqffgl M** primary antibody (diluted 1:1000 in Primary Antibody Dilution Buffer) overnight at 4°C with gentle agitation.
- Remove the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with HRP-conjugated anti-mouse secondary antibody (diluted according to manufacturer's recommendations, e.g., 1:5000) in Blocking Buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.



E. Detection and Imaging

- Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Drain the excess reagent and place the membrane in a plastic wrap or sheet protector.
- Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film.
 Multiple exposure times may be necessary to achieve an optimal signal.

Troubleshooting



Issue	Possible Cause	Suggested Solution
No Signal	Antibody concentration too low.	Increase primary or secondary antibody concentration; decrease dilution.
Insufficient protein loaded.	Load more protein (20-40 μg is standard).	
Inefficient protein transfer.	Verify transfer with Ponceau S stain; optimize transfer time/voltage.	
High Background	Insufficient blocking.	Increase blocking time to 2 hours or block at 4°C overnight.
Antibody concentration too high.	Decrease antibody concentration.	
Insufficient washing.	Increase the number and duration of wash steps.	-
Non-specific Bands	Protein degradation.	Use fresh samples and add protease inhibitors to lysis buffer.
Secondary antibody is non- specific.	Run a control lane with only the secondary antibody.	
Antibody concentration too high.	Further dilute the primary antibody.	

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